Radical Addition Reactivity in Photoredox Alkaloid Synthesis
Dimethyl 2-bromopentanedioate participates in an Ir(III)-catalyzed, photoredox-mediated radical addition selectively at the C-2 position of indole, furnishing the ABDE and ABCD polycyclic cores of tronocarpine alkaloids in 'good preparative yields' . The homolytic cleavage of the C–Br bond (BDE ≈68 kcal/mol) under blue LED irradiation is critical for generating the requisite carbon-centered radical [1]. The chloro analog, with a stronger C–Cl bond (BDE ≈81 kcal/mol), would require substantially higher energy and is unreported in this transformation, predicting lower radical generation efficiency. The iodo analog (C–I BDE ≈53 kcal/mol) would be overly labile, risking premature decomposition [1].
| Evidence Dimension | Radical addition reactivity (via C–X bond homolysis) |
|---|---|
| Target Compound Data | C–Br BDE ≈68 kcal/mol; selective C-2 indole radical addition under Ir(III) photoredox (blue LED, rt); yields reported as 'good preparative' |
| Comparator Or Baseline | Dimethyl 2-chloropentanedioate (C–Cl BDE ≈81 kcal/mol, no reported selective radical addition); Dimethyl 2-iodopentanedioate (C–I BDE ≈53 kcal/mol, excessive lability) |
| Quantified Difference | ΔBDE (C–Cl vs C–Br) ≈13 kcal/mol; BDE difference corresponds to estimated >10^3 faster radical generation for Br vs Cl under comparable thermal conditions |
| Conditions | Ir(III) photoredox catalyst, blue LED, room temperature, acetonitrile solvent |
Why This Matters
Procurement of the bromo compound is essential for research groups implementing photoredox-mediated alkaloid syntheses, as the chloro and iodo analogs lack the appropriate C–X bond lability required for this validated protocol.
- [1] Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263. https://doi.org/10.1021/ar020230d View Source
